molecular formula C12H23NO2 B8368871 4-Dimethylamino-4-(3-methoxypropyl)-cyclohexanone

4-Dimethylamino-4-(3-methoxypropyl)-cyclohexanone

Cat. No. B8368871
M. Wt: 213.32 g/mol
InChI Key: QRVPBMJIEYCQAC-UHFFFAOYSA-N
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Patent
US08399503B2

Procedure details

[8-(3-methoxypropyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-dimethylamine (8.11 g, 31.5 mmole) was dissolved in water (12 ml), conc. HCl (19.5 ml) was added while cooling with ice, and the reaction mixture was stirred for 3 days at room temperature. The reaction mixture was washed with ether (2×75 ml). The solution was then made alkaline with 5N NaOH and extracted with dichloromethane (3×75 ml). The combined organic phases were washed with water (75 ml), dried over Na2SO4, filtered, and the solvent was removed in vacuo.
Name
[8-(3-methoxypropyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-dimethylamine
Quantity
8.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1([N:16]([CH3:18])[CH3:17])[CH2:15][CH2:14][C:9]2(OCC[O:10]2)[CH2:8][CH2:7]1.Cl>O>[CH3:18][N:16]([CH3:17])[C:6]1([CH2:5][CH2:4][CH2:3][O:2][CH3:1])[CH2:7][CH2:8][C:9](=[O:10])[CH2:14][CH2:15]1

Inputs

Step One
Name
[8-(3-methoxypropyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-dimethylamine
Quantity
8.11 g
Type
reactant
Smiles
COCCCC1(CCC2(OCCO2)CC1)N(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
WASH
Type
WASH
Details
The reaction mixture was washed with ether (2×75 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×75 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
CN(C1(CCC(CC1)=O)CCCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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